molecular formula C12H17ClN2O2S B5820313 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

Cat. No. B5820313
M. Wt: 288.79 g/mol
InChI Key: GKJSEQLYEXRVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine, also known as Nefazodone, is a synthetic antidepressant drug used to treat major depressive disorder. It was first approved by the FDA in 1994 and was later discontinued due to its potential to cause liver damage. Despite this, Nefazodone remains a subject of scientific research due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a role in regulating mood. It also acts as an antagonist at the 5-HT2A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating the role of neurotransmitters in mood regulation. However, its potential to cause liver damage limits its use in long-term studies.

Future Directions

There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine. One area of interest is its potential use in treating PTSD and other anxiety disorders. Another area of interest is its potential use in treating chronic pain. Additionally, further studies could investigate the mechanisms underlying 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine's effects on neurotransmitter levels and the HPA axis.

Synthesis Methods

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process starting with 5-chloro-2-methylbenzoic acid. The acid is first converted to its acid chloride derivative, which is then reacted with piperazine to form the corresponding amide. The amide is then treated with methylsulfonyl chloride to yield 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has been the subject of several scientific studies investigating its potential therapeutic benefits. One study found that 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine may be effective in treating post-traumatic stress disorder (PTSD) by reducing symptoms of anxiety and depression. Another study suggested that 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine may be useful in treating chronic neuropathic pain.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(13)9-12(10)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSEQLYEXRVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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